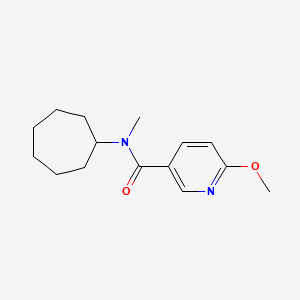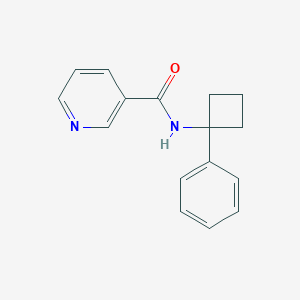
N-(1-phenylcyclobutyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylcyclobutyl)cyclobutanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an inhibitory neurotransmitter in the central nervous system, and its metabolism is regulated by GABA aminotransferase. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have therapeutic effects in various neurological disorders.
Mecanismo De Acción
N-(1-phenylcyclobutyl)cyclobutanecarboxamide works by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-phenylcyclobutyl)cyclobutanecarboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
Biochemical and Physiological Effects:
N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been shown to increase the levels of GABA in the brain, which can have a range of physiological effects. These include reducing anxiety, promoting sleep, and reducing the risk of seizures. In addition, N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-phenylcyclobutyl)cyclobutanecarboxamide is its high selectivity for GABA aminotransferase, which reduces the risk of off-target effects. In addition, N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been shown to have a long half-life, which makes it suitable for once-daily dosing. However, one limitation of N-(1-phenylcyclobutyl)cyclobutanecarboxamide is its poor solubility, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-phenylcyclobutyl)cyclobutanecarboxamide. One area of interest is its potential use in the treatment of Angelman syndrome, which has been the focus of several recent studies. In addition, there is growing interest in the use of N-(1-phenylcyclobutyl)cyclobutanecarboxamide as a potential treatment for addiction, particularly in the context of opioid use disorders. Finally, there is ongoing research into the potential use of N-(1-phenylcyclobutyl)cyclobutanecarboxamide in the treatment of epilepsy, anxiety, and other neurological disorders.
Métodos De Síntesis
The synthesis of N-(1-phenylcyclobutyl)cyclobutanecarboxamide involves a multi-step process that begins with the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutanecarboxylic acid. This acid is then converted into its acid chloride derivative, which is reacted with N-phenylethylamine to produce N-(1-phenylcyclobutyl)carboxamide. Finally, this compound is treated with sodium hydride and cyclobutyl bromide to yield N-(1-phenylcyclobutyl)cyclobutanecarboxamide.
Aplicaciones Científicas De Investigación
N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction. In addition, N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder that causes intellectual disability and seizures.
Propiedades
IUPAC Name |
N-(1-phenylcyclobutyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14(12-6-4-7-12)16-15(10-5-11-15)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGXZDSJCWLOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2(CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)






![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)


![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)

